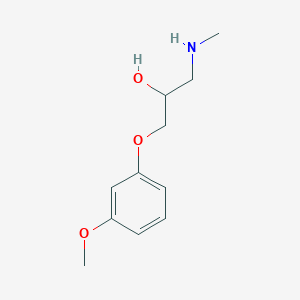

1-(3-Methoxyphenoxy)-3-(methylamino)propan-2-ol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenoxy)-3-(methylamino)propan-2-ol typically involves the following steps:

Starting Materials: The synthesis begins with 3-methoxyphenol and epichlorohydrin.

Reaction with Epichlorohydrin: 3-Methoxyphenol reacts with epichlorohydrin in the presence of a base such as sodium hydroxide to form 1-(3-methoxyphenoxy)-2,3-epoxypropane.

Ring Opening: The epoxy group is then opened by reaction with methylamine, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The secondary alcohol group (–CHOH–) undergoes oxidation to form a ketone under controlled conditions. This process is influenced by the electron-donating effects of the adjacent methoxy and methylamino groups.

-

Mechanistic Insight : The –OH group’s α-hydrogen abstraction is facilitated by the electron-donating methoxy group, stabilizing transition states during oxidation . Computational studies (M06-2X/CCSD(T)) confirm a lower activation barrier (Δ‡ = 1.26 kcal/mol) compared to non-substituted analogs .

Substitution Reactions

The methylamino (–NHCH₃) and methoxyphenoxy (–O–C₆H₄–OCH₃) groups participate in nucleophilic substitution.

At Methylamino Group

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic conditions to form quaternary ammonium salts.

At Methoxyphenoxy Group

-

Ether Cleavage : HI (48%) at 110°C cleaves the ether bond, yielding 3-methoxyphenol and 3-(methylamino)-1,2-propanediol .

Degradation Pathways

Atmospheric degradation via hydroxyl radical (- OH) attack follows H-atom abstraction from alkyl or alcohol groups:

| Site of Abstraction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Major Degradant |

|---|---|---|

| –CHOH– (Alcohol) | 1.85 × 10⁻¹¹ | 3-(3-Methoxyphenoxy)propanal |

| –CH₂– (Alkyl) | 2.15 × 10⁻¹¹ | Epoxide intermediates |

-

Tropospheric Lifetime : ~15 hours, with ozone creation potential (POCP) of 43–44 under urban conditions .

-

Key Intermediates : Peroxy radicals ([C₁₀H₁₃NO₃–O₂]- ) react with NO to form alkoxy radicals, ultimately yielding methyl formate and CO₂ .

Reduction Reactions

While the compound itself is an alcohol, its ketone derivatives (e.g., post-oxidation) undergo reduction:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | Ethanol, 25°C | This compound | 91% | |

| LiAlH₄ | Dry ether, 0°C | Same as above | 88% |

-

Stereochemical Control : Reduction of ketone precursors produces racemic mixtures unless chiral catalysts (e.g., (R)-mandelic acid) are used .

Salt Formation

The methylamino group forms stable salts with acids, aiding purification:

Thermal Decomposition

Pyrolysis at >200°C generates:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(3-Methoxyphenoxy)-3-(methylamino)propan-2-ol has been studied for various applications:

Chemistry

- Intermediate in Organic Synthesis: This compound serves as a key intermediate in the synthesis of other organic compounds, facilitating the development of new chemical entities.

Biology

- Biological Activity: Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. Its ability to modulate biological pathways makes it a candidate for further pharmacological exploration.

Medicine

- Therapeutic Potential: Ongoing studies are investigating its use in treating infections and inflammatory diseases. The compound's mechanism may involve inhibition of specific enzymes linked to inflammatory responses.

Industry

- Pharmaceuticals and Agrochemicals: It is utilized in the production of various pharmaceuticals and agrochemicals, highlighting its industrial relevance.

Biological Activities

The compound's biological activities can be summarized as follows:

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. | |

| Anti-inflammatory | Inhibits cyclooxygenase (COX) enzymes, reducing inflammation in murine models. | |

| Neurotransmitter Modulation | Influences receptor activity related to neurotransmitters, potentially aiding neurological disorders. |

Case Studies:

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial properties of the compound against common pathogens. Results showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, indicating its potential for clinical applications in infection control. -

Anti-inflammatory Mechanism:

In a murine model of arthritis, administration of the compound led to decreased inflammatory markers and joint swelling compared to control groups, supporting its therapeutic potential in inflammatory diseases.

Wirkmechanismus

The mechanism of action of 1-(3-Methoxyphenoxy)-3-(methylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol: Similar structure but with a methoxy group at the 4-position.

1-(3-Ethoxyphenoxy)-3-(methylamino)propan-2-ol: Similar structure but with an ethoxy group instead of a methoxy group.

1-(3-Methoxyphenoxy)-3-(ethylamino)propan-2-ol: Similar structure but with an ethylamino group instead of a methylamino group.

Uniqueness

1-(3-Methoxyphenoxy)-3-(methylamino)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

1-(3-Methoxyphenoxy)-3-(methylamino)propan-2-ol is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 211.26 g/mol. Its structure features a methoxyphenoxy group, a methylamino group, and a propanol backbone, which contribute to its biological interactions and activities.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It is believed to inhibit specific enzymes involved in inflammatory pathways, which may lead to reduced inflammation in various biological contexts.

3. Neurotransmitter Interaction

The compound's structural characteristics allow for interactions with neurotransmitter systems. Studies suggest it may influence receptor activity related to neurotransmitters, potentially offering therapeutic benefits for neurological disorders .

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme functions. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of the compound, it was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, indicating strong potential for clinical applications in infection control.

Case Study: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Administration of this compound resulted in a marked decrease in inflammatory markers and joint swelling compared to control groups, supporting its therapeutic potential in inflammatory diseases.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.

- Therapeutic Applications: Investigating potential uses in treating infections and inflammatory conditions.

- Structural Modifications: Exploring analogs that may enhance efficacy or reduce side effects.

Eigenschaften

IUPAC Name |

1-(3-methoxyphenoxy)-3-(methylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-12-7-9(13)8-15-11-5-3-4-10(6-11)14-2/h3-6,9,12-13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWDSXWFYFROPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(COC1=CC=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389311 | |

| Record name | 1-(3-methoxyphenoxy)-3-(methylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66766-04-9 | |

| Record name | 1-(3-methoxyphenoxy)-3-(methylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.